![molecular formula C5H11Cl2N B594525 (R)-2-(Chloromethyl)pyrrolidine hydrochloride CAS No. 1260595-52-5](/img/structure/B594525.png)
(R)-2-(Chloromethyl)pyrrolidine hydrochloride
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Description
“®-2-(Chloromethyl)pyrrolidine hydrochloride” is a chemical compound that is part of the pyrrolidine family . Pyrrolidines are a class of organic compounds that have received considerable interest due to their higher electrochemical stability . The metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of the resulting pyrroline, produces the pyrrolinium moiety .
Synthesis Analysis
The synthesis of pyrrolidines involves a process known as the metal-free direct C–H functionalization of pyrrolidine . This is followed by the N-alkylation of the resulting pyrroline, which produces the pyrrolinium moiety . This moiety serves as the unprecedented polar head of the mesogens .
Chemical Reactions Analysis
The chemical reactions involving pyrrolidines often involve multi-component reactions that assemble complex molecules . For example, a five-component spiro-pyrrolidine construction can be achieved in microdroplets and thin films .
Scientific Research Applications
1. Synthesis of Chiral Pyrrolidine Functionalized Metal–Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) Chiral pyrrolidine functionalized MOFs and COFs have been synthesized using “®-2-(Chloromethyl)pyrrolidine hydrochloride”. These materials are used as organocatalysts for various asymmetric reactions. The encapsulation of these organocatalysts into a porous material can construct a novel heterogeneous catalyst and provide a platform to mimic and explore the catalytic processes in a biological system .
Asymmetric Hydrogenation Catalysts
“®-2-(Chloromethyl)pyrrolidine hydrochloride” can be used in the synthesis of catalysts for asymmetric hydrogenation and asymmetric transfer hydrogenation. The catalytic behavior of these catalysts is significantly different from that of 4d and 5d metals .
Synthesis of Other Chemical Compounds
“®-2-(Chloromethyl)pyrrolidine hydrochloride” can be used as a starting material or intermediate in the synthesis of other chemical compounds .
properties
IUPAC Name |
(2R)-2-(chloromethyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H/t5-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPPBVWIHXLFSE-NUBCRITNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CCl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(Chloromethyl)pyrrolidine hydrochloride |
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